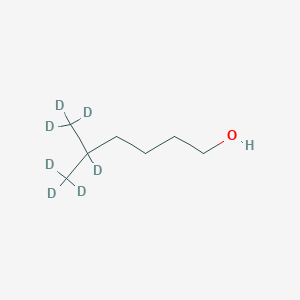

5-Methylhexanol-d7

Description

Contextualization of Stable Isotope Labeling in Contemporary Chemical Science

Stable isotope labeling is a fundamental technique in modern chemical and biochemical research, enabling scientists to track the journey of molecules through complex systems. fishersci.at This method involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes. sigmaaldrich.com Common stable isotopes used in this practice include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). aptochem.com This substitution creates a "labeled" compound that is chemically identical to its unlabeled counterpart but physically distinguishable due to its increased mass. sigmaaldrich.com This mass difference allows researchers to differentiate and trace the labeled molecules using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. fishersci.atnih.gov The use of stable isotope-labeled (SIL) compounds is crucial in fields ranging from pharmaceutical development and metabolic research to environmental science and materials science. clearsynth.comlgcstandards.com

Fundamental Principles and Research Significance of Deuterium Incorporation

Deuterium (D or ²H), a stable isotope of hydrogen, is a cornerstone of isotope labeling, largely due to the prevalence of hydrogen in organic molecules and the relative cost-effectiveness of deuterium-labeled reagents. aptochem.com The fundamental principle of deuterium incorporation lies in creating a molecule that behaves almost identically to the native compound in biological and chemical processes but has a distinct mass signature. sigmaaldrich.com

The research significance of this is profound. One of the most critical applications is in quantitative analysis, particularly when coupled with mass spectrometry. clearsynth.com Deuterated compounds serve as ideal internal standards. aptochem.com When a known quantity of a deuterated standard is added to a sample, it co-elutes with the non-labeled target analyte and experiences similar effects from the sample matrix, such as ionization suppression or enhancement. lcms.cz By comparing the mass spectrometer's response for the analyte to that of the known standard, chemists can achieve highly accurate and precise quantification of the target compound in complex mixtures like blood plasma or environmental samples. clearsynth.comlcms.cz

Furthermore, the bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. google.com This difference can lead to a "kinetic isotope effect," where reactions involving the breaking of this bond proceed at a slower rate. google.com This phenomenon is a powerful tool for studying reaction mechanisms and can be exploited in drug design to alter a drug's metabolic profile, potentially enhancing its stability and efficacy. lgcstandards.com

Overview of Deuterated Alcohols within Advanced Research Applications

Deuterated alcohols are a significant subclass of labeled compounds with diverse applications. Their synthesis is a key step in creating more complex deuterated molecules, including active pharmaceutical ingredients and their metabolites. diversey.com They are frequently used as internal standards for the analysis of their non-deuterated counterparts in various matrices. For instance, deuterated alcohol standards are valuable for analyzing agrochemical residues and for monitoring drug metabolites in biological samples. lcms.czscbt.com The synthesis of these alcohols often involves the reduction of corresponding aldehydes or ketones using deuterated reducing agents, such as sodium borodeuteride (NaBD₄). chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

5,6,6,6-tetradeuterio-5-(trideuteriomethyl)hexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-7(2)5-3-4-6-8/h7-8H,3-6H2,1-2H3/i1D3,2D3,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHAANQOQZVVFD-QXMYYZBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCCCO)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463615 | |

| Record name | 5-Methylhexanol-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947140-89-8 | |

| Record name | 5-Methylhexanol-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Chemical Compound: 5 Methylhexanol D7

Chemical and Physical Properties

Specific experimental data for the physical properties of this compound are not widely available in published literature. However, key identifiers and computed properties can be compiled. The properties of its non-deuterated analog, 5-methyl-1-hexanol (B128172), are provided for comparison.

| Property | Value (this compound) | Value (5-Methyl-1-hexanol) |

| IUPAC Name | 5,6,6,6-tetradeuterio-5-(trideuteriomethyl)hexan-1-ol | 5-Methyl-1-hexanol |

| Molecular Formula | C₇H₉D₇O | C₇H₁₆O |

| Molecular Weight | 123.24 g/mol nih.gov | 116.20 g/mol |

| CAS Number | 947140-89-8 nih.gov | 627-98-5 |

| Appearance | Not specified (likely a liquid) | Clear, colorless liquid |

| Boiling Point | Not available | 167-168 °C |

| Density | Not available | 0.823 g/mL |

| Flash Point | Not available | 165 °F (73.9 °C) |

Note: Data for 5-Methyl-1-hexanol is sourced from publicly available safety data sheets and chemical databases.

Hydrogen/Deuterium Exchange (H/D Exchange) Protocols

Synthesis and Manufacturing

A specific, detailed synthesis protocol for this compound is not publicly documented in peer-reviewed journals or patents. However, its synthesis can be inferred from standard chemical methods for producing deuterated alcohols. A common and logical pathway would involve the reduction of a suitable deuterated carbonyl compound.

One plausible synthetic route is the reduction of 5-Methylhexanal-d7 using a standard reducing agent. The precursor, 5-Methylhexanal-d7 (CAS 947141-18-6), is commercially available. The reduction of this aldehyde to the corresponding primary alcohol would yield this compound.

Alternatively, one could start with a non-deuterated precursor like 5-methylhexanal (B128087) or a derivative and use a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), to introduce the deuterium atoms at the C1 position, followed by further deuteration steps if required for the other positions. chemicalbook.com

Applications in Scientific Research

The primary documented application of this compound is as a labeled intermediate in the synthesis of flavolipids, which are being investigated as potential antitumor agents. lcms.cz Flavolipids are a class of compounds that often incorporate a lipid or fatty alcohol component. By using this compound in the synthesis, researchers can create a deuterated version of the final flavolipid product.

Detailed Research Findings:

However, the purpose of incorporating a deuterated fragment like this compound into a potential drug candidate serves several research functions:

Internal Standard for Pharmacokinetic Studies: If the non-deuterated flavolipid is administered in a preclinical study, the deuterated version synthesized using this compound can be used as an internal standard to accurately quantify the drug's concentration in plasma and tissues over time. This is essential for determining the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Fate Studies: The deuterium labels act as a tracer, allowing scientists to follow the metabolic pathway of the lipid portion of the molecule. By analyzing metabolites using mass spectrometry, researchers can identify where the molecule is chemically altered by the body, which helps in understanding its mechanism of action and potential for producing toxic byproducts. lgcstandards.com

A Comprehensive Analysis of Synthesis Methodologies for this compound

The strategic incorporation of deuterium into organic molecules is a cornerstone of modern chemical and pharmaceutical sciences. Deuterated compounds, such as this compound, serve as invaluable tools in mechanistic studies, as internal standards for analytical chemistry, and, increasingly, as active pharmaceutical ingredients with enhanced metabolic stability. This article provides a detailed examination of the synthesis methodologies applicable to the preparation of this compound, focusing on strategies for the regioselective introduction of deuterium into branched aliphatic alcohols.

Spectroscopic Characterization and Structural Elucidation of Deuterated Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Alcohol Studies

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. When studying deuterated compounds like 5-Methylhexanol-d7, various NMR methods provide complementary information, from confirming the success of the labeling to investigating the dynamic behavior of the molecule.

Deuterium (B1214612) NMR (²H NMR) is a specialized technique that directly observes the deuterium nuclei. acdlabs.com Unlike the spin-½ proton, the deuteron (B1233211) is a quadrupolar nucleus (spin=1). This property makes its NMR signal highly sensitive to the local electronic environment and molecular motion. nih.gov In solution, this can provide insights into the mobility of different parts of a molecule. acs.org For long-chain alcohols like this compound, ²H NMR can be used to study the dynamics of the alkyl chain. nih.gov

In the case of this compound, where the deuterium atoms are located on the terminal isopropyl group, ²H NMR can selectively probe the motion at the end of the chain. Parameters such as spin-lattice (T₁) relaxation times can be measured to quantify this mobility. Shorter T₁ values generally indicate more restricted motion, while longer T₁ values suggest greater motional freedom.

Interactive Table: Hypothetical ²H NMR Relaxation Data for this compound

This table illustrates plausible T₁ relaxation times that could be observed for the deuterons in this compound, reflecting the different degrees of motional freedom for the methine (CD) and methyl (CD₃) groups.

| Deuteron Position | Hypothetical T₁ (seconds) | Implied Mobility |

| C₅-D | 0.8 | Relatively restricted motion of the methine group. |

| C₆-D₃ | 1.5 | Higher mobility due to rapid rotation of the methyl groups. |

Proton NMR (¹H NMR) is the most common NMR technique and is invaluable for confirming the position and extent of deuterium labeling. Since deuterium is "silent" in a standard ¹H NMR experiment, the replacement of a proton with a deuteron results in the disappearance of the corresponding signal from the spectrum. openochem.orglibretexts.org This provides unequivocal evidence of successful deuteration. libretexts.orgstudymind.co.uk

For this compound, a comparison of its ¹H NMR spectrum with that of its non-deuterated counterpart, 5-methyl-1-hexanol (B128172), would show a dramatic simplification. The signals corresponding to the C₅ methine proton and the six C₆ methyl protons would be absent. libretexts.org This technique is also crucial in mechanistic studies where the exchange of specific protons for deuterons can be tracked to understand reaction pathways. oregonstate.edu

Interactive Table: Comparative ¹H NMR Spectral Data for 5-Methyl-1-hexanol vs. This compound

The following table outlines the expected differences in the ¹H NMR spectra, demonstrating the effect of deuteration. Chemical shifts are estimates based on related structures.

| Protons | 5-Methyl-1-hexanol (Expected δ, Multiplicity, Integration) | This compound (Expected δ, Multiplicity, Integration) |

| C₆-H (two CH₃) | ~0.88 ppm, doublet, 6H | Signal Absent |

| C₅-H | ~1.52 ppm, multiplet, 1H | Signal Absent |

| C₄-H₂ | ~1.18 ppm, multiplet, 2H | ~1.18 ppm, multiplet, 2H |

| C₃-H₂ | ~1.30 ppm, multiplet, 2H | ~1.30 ppm, multiplet, 2H |

| C₂-H₂ | ~1.55 ppm, multiplet, 2H | ~1.55 ppm, multiplet, 2H |

| C₁-H₂ | ~3.64 ppm, triplet, 2H | ~3.64 ppm, triplet, 2H |

| O-H | Variable, singlet, 1H | Variable, singlet, 1H |

The substitution of hydrogen with deuterium induces small but measurable changes in the chemical shifts of nearby nuclei, known as isotope effects. rsc.org In ¹³C NMR, the most significant effect is the one-bond isotope shift, where a carbon directly bonded to deuterium resonates at a slightly higher field (lower ppm value) compared to one bonded to a proton. nih.gov Smaller, long-range isotope effects can also be observed on carbons two, three, or even more bonds away. nih.gov

For this compound, the ¹³C NMR spectrum would exhibit these effects clearly. The signals for C₅ and C₆ would be shifted upfield. Furthermore, in a proton-coupled ¹³C spectrum, the multiplicity of the C₅ signal would change from a doublet (for C-H) to a triplet (for C-D, due to the spin-1 nature of deuterium). oregonstate.edu These isotope shifts are sensitive to stereochemistry and provide a fine probe of molecular structure. nih.gov

Interactive Table: Predicted ¹³C NMR Isotope Effects for this compound

This table presents plausible ¹³C chemical shifts for the parent compound and the predicted shifts for this compound, highlighting the expected upfield isotope shifts (Δδ).

| Carbon | 5-Methyl-1-hexanol (Expected δ, ppm) | This compound (Predicted δ, ppm) | Isotope Shift (Δδ, ppm) |

| C₆ | ~22.6 | ~22.2 | ~ -0.4 (one-bond effect) |

| C₅ | ~27.9 | ~27.5 | ~ -0.4 (one-bond effect) |

| C₄ | ~38.8 | ~38.7 | ~ -0.1 (two-bond effect) |

| C₃ | ~23.8 | ~23.8 | ~ 0 (four-bond effect) |

| C₂ | ~32.4 | ~32.4 | ~ 0 (five-bond effect) |

| C₁ | ~63.0 | ~63.0 | ~ 0 (six-bond effect) |

Mass Spectrometry (MS) for Comprehensive Analysis of Deuterated Alcohols

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is indispensable for analyzing isotopically labeled compounds, providing quantitative data and mechanistic insights.

This compound is an ideal internal standard for the quantitative analysis of its unlabeled counterpart using a powerful technique called Stable Isotope Dilution Analysis (SIDA). nih.gov In SIDA, a known amount of the deuterated standard (e.g., this compound) is added to a sample containing the analyte of interest (5-methyl-1-hexanol). usgs.gov Because the standard and analyte have nearly identical chemical properties, they behave the same during sample preparation, extraction, and chromatographic separation. nih.gov

However, the mass spectrometer can easily distinguish them due to their mass difference. By measuring the ratio of the signal intensity of the analyte to the internal standard, the exact quantity of the analyte in the original sample can be calculated with very high precision and accuracy, correcting for any procedural losses. americanlaboratory.com This is particularly valuable in complex matrices where analyte recovery can be variable. shimadzu.com

Interactive Table: Key Ions for Quantitative GC-MS Analysis via SIDA

This table shows the mass-to-charge (m/z) values of the molecular ions and a key fragment ion that would be monitored in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) experiment for quantifying 5-methyl-1-hexanol using this compound as the internal standard.

| Compound | Molecular Ion [M]⁺ (m/z) | Key Fragment Ion [M-C₃H₇]⁺ (m/z) |

| 5-Methyl-1-hexanol | 116 | 73 |

| This compound | 123 | 80 |

The fragmentation patterns of molecules in a mass spectrometer provide a fingerprint that aids in structural identification. When using isotopically labeled compounds like this compound, these patterns also become a powerful tool for elucidating fragmentation mechanisms. nih.govnih.gov

Alcohols commonly fragment via two main pathways: α-cleavage (breaking the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). libretexts.orglibretexts.orgyoutube.com By analyzing the masses of the fragment ions from this compound, one can determine which atoms are lost in each fragmentation step. For example, the loss of the isopropyl group would result in a fragment that is 7 mass units heavier than the corresponding fragment from the unlabeled compound, confirming the location of the label. Similarly, observing the loss of a neutral molecule of mass 18 (H₂O) versus 19 (HDO) can provide information about the dehydration mechanism.

Interactive Table: Comparison of Major Mass Spectral Fragmentation Pathways

This table compares the expected m/z values for the major fragments of 5-methyl-1-hexanol and this compound, illustrating how deuteration helps to track the fragments.

| Fragmentation Pathway | Fragment Lost | 5-Methyl-1-hexanol Fragment (m/z) | This compound Fragment (m/z) | Mechanistic Insight |

| α-Cleavage | C₅H₁₁• (isopentyl radical) | 45 | 45 | The label is in the lost radical. |

| Dehydration | H₂O | 98 | 98 or 97 | Loss of H₂O (m/z 98) or DHO (m/z 97) reveals rearrangement details. |

| Isopropyl Loss | C₃H₇• | 73 | 80 | Confirms the location of the deuterium label on the lost fragment. |

High-Resolution Mass Spectrometry for Precise Isotopic Purity and Distribution Assessment

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of isotopically labeled compounds such as this compound. Unlike unit-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to four or more decimal places. This precision is critical for distinguishing between ions of very similar mass, known as isobars, and for confirming the elemental composition of a molecule. nih.gov

For a deuterated compound, HRMS serves two primary purposes: confirming the molecular formula and quantifying the isotopic purity. The power of HRMS lies in its ability to resolve the mass difference between the most abundant stable isotope of an element and its heavier isotopes. nih.gov In the case of this compound, the instrument can differentiate the monoisotopic mass of the fully deuterated molecule from molecules that may have incomplete deuterium incorporation (e.g., d6, d5 species).

The isotopic purity is determined by analyzing the relative intensities of the mass peaks corresponding to each isotopologue (a molecule differing only in its isotopic composition). By correcting for the natural abundance of isotopes like ¹³C, the precise level of deuteration can be calculated. researchgate.net An electrospray ionization (ESI) source coupled with a high-resolution analyzer like an Orbitrap or Time-of-Flight (TOF) is commonly employed for this purpose. researchgate.netnih.gov

Interactive Table 1: Hypothetical HRMS Isotopic Distribution Data for this compound

This table illustrates a sample analysis of a batch of this compound to determine its isotopic purity. The data shows the theoretical exact mass for each isotopologue and hypothetical relative intensities as measured by HRMS.

| Isotopologue (Formula) | Theoretical Exact Mass (Da) | Measured Relative Intensity (%) | Isotopic Purity Contribution (%) |

| This compound (C₇H₉D₇O) | 123.1845 | 98.5 | 98.5 |

| 5-Methylhexanol-d6 (C₇H₁₀D₆O) | 122.1782 | 1.2 | 1.2 |

| 5-Methylhexanol-d5 (C₇H₁₁D₅O) | 121.1719 | 0.3 | 0.3 |

| Total Isotopic Purity | 99.7% |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Deuterated Alcohols

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful non-destructive methods for probing the structure of molecules. They are particularly sensitive to isotopic substitution.

In the IR spectrum of a standard alcohol, one of the most prominent features is the broad absorption band corresponding to the O-H stretching vibration, which typically appears in the 3300–3600 cm⁻¹ range. openstax.org Upon deuteration of the hydroxyl group in this compound, this O-H bond is replaced by an O-D bond. Due to the heavier mass of deuterium, the O-D stretching frequency shifts to a significantly lower wavenumber, approximately 2400–2550 cm⁻¹. This distinct shift provides clear evidence of deuteration at the hydroxyl position.

Similarly, the C-H stretching vibrations, normally found between 2850 and 3000 cm⁻¹, are replaced by C-D stretching vibrations in the deuterated alkyl chain of this compound. These C-D stretches appear in a less cluttered region of the spectrum, typically around 2100–2200 cm⁻¹. Isotopic substitution is a well-established method for simplifying complex vibrational spectra and aiding in the assignment of specific vibrational modes. mdpi.comaip.org

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the C-H (and C-D) stretches are typically strong. Raman spectroscopy can be used to study the conformational isomers of alcohols by analyzing the C-H stretching region. acs.org For this compound, the analysis of the C-D stretching bands would offer insights into its conformational preferences in different states (e.g., liquid, gas).

Interactive Table 2: Comparison of Key Vibrational Frequencies for 5-Methylhexanol and this compound

This table summarizes the expected shifts in major vibrational bands upon deuteration, based on general principles observed for other deuterated alcohols. openstax.orgacs.org

| Vibrational Mode | Standard 5-Methylhexanol (cm⁻¹) | This compound (cm⁻¹) | Spectroscopic Technique |

| O-H Stretch | ~3350 (broad) | N/A | IR |

| O-D Stretch | N/A | ~2500 (broad) | IR |

| C-H Stretch (Alkyl) | ~2850–3000 | N/A | IR, Raman |

| C-D Stretch (Alkyl) | N/A | ~2100–2200 | IR, Raman |

| C-O Stretch | ~1050 | ~1030 | IR |

Neutron Scattering Techniques for Structural Studies of Deuterated Organic Materials

Neutron scattering is a powerful technique for investigating the structure and dynamics of materials at the atomic and molecular scale. bristol.ac.uk A key advantage of using neutrons is that their interaction with matter is isotope-dependent. Specifically, hydrogen (¹H) and its isotope deuterium (²H or D) have vastly different neutron scattering lengths (−3.74 fm for ¹H and +6.67 fm for D). nih.gov This significant difference forms the basis of the "contrast variation" method.

By selectively deuterating a molecule like this compound, scientists can effectively "highlight" or "mask" it in a complex mixture when probing with neutrons. For instance, in a study of surfactants or polymers in solution, if the solvent is a mixture of normal water (H₂O) and heavy water (D₂O), its scattering length density can be adjusted to match that of either the deuterated or non-deuterated components. This makes one component effectively invisible to the neutrons, allowing the structure and arrangement of the other components to be determined without interference. bristol.ac.uk

This technique is invaluable for studying the structure of self-assembled systems like micelles, the conformation of polymer chains in a blend, or the arrangement of molecules at interfaces. nih.gov The use of this compound in small-angle neutron scattering (SANS) experiments, for example, could reveal detailed information about its aggregation behavior or its specific location within a larger supramolecular structure.

Interactive Table 3: Coherent Neutron Scattering Lengths of Relevant Isotopes

The dramatic difference between the scattering lengths of hydrogen and deuterium is the fundamental reason for the utility of deuteration in neutron scattering experiments. nih.gov

| Isotope | Symbol | Coherent Scattering Length (fm) |

| Hydrogen | ¹H | -3.74 |

| Deuterium | ²H (D) | 6.67 |

| Carbon | ¹²C | 6.65 |

| Oxygen | ¹⁶O | 5.80 |

Mechanistic Investigations Utilizing 5 Methylhexanol D7

Elucidation of Organic Reaction Pathways

Isotopically labeled compounds like 5-Methylhexanol-d7 are instrumental in mapping the step-by-step sequence of bond-breaking and bond-forming events that constitute a chemical reaction.

Heterogeneous catalysis, particularly on metal surfaces, is fundamental to many industrial chemical processes. Understanding the interaction between the reactant and the catalyst surface is key to optimizing these reactions. When this compound is introduced to a metal catalyst, surface-sensitive analytical techniques can track the deuterated fragments. This allows for the direct observation of adsorption processes, the identification of surface-bound intermediates, and the dynamics of bond cleavage. For instance, in the catalytic oxidation or dehydrogenation of alcohols, monitoring the release of deuterium-containing products (like D₂) versus hydrogen-containing products can reveal the specific C-H (or C-D) and O-H (or O-D) bonds that are activated by the catalyst surface.

The solvent in which a reaction occurs can dramatically influence its rate and even alter its mechanism. wikipedia.orgresearchgate.net This is due to the differential solvation and stabilization of the reactants, transition states, and products. wikipedia.orgchemrxiv.org By studying the kinetics of reactions involving this compound in a variety of solvents with different polarities, proticities, and hydrogen-bonding capabilities, one can map out the energetic landscape of the reaction. For reactions that proceed through charged intermediates or transition states, polar solvents typically accelerate the rate compared to nonpolar solvents. arxiv.org Comparing the kinetic isotope effect in different solvents can also provide insight; a change in the magnitude of the KIE may suggest a shift in the transition state structure as influenced by solvent-solute interactions.

| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Relative Rate | Rationale |

|---|---|---|---|---|

| n-Hexane | Nonpolar | ~2 | Very Slow | Poor stabilization of the carbocation intermediate and leaving group. |

| Acetone | Polar Aprotic | ~21 | Moderate | Stabilizes charged species through dipole-dipole interactions. |

| Ethanol | Polar Protic | ~24 | Fast | Good stabilization of the carbocation and strong solvation of the leaving group via H-bonding. |

| Water | Polar Protic | ~80 | Very Fast | Excellent stabilization of charged species due to high polarity and H-bonding capacity. |

Kinetic Isotope Effects (KIE) in Reactions Involving Deuterated Hexanols

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org It is one of the most powerful tools for studying reaction mechanisms. The KIE is expressed as the ratio of the rate constant for the light isotopologue (k_L) to that of the heavy isotopologue (k_H). For deuterium (B1214612) substitution, this is KIE = k_H / k_D.

The theoretical basis for the KIE lies in the principles of quantum mechanics and vibrational spectroscopy. A chemical bond can be modeled as a harmonic oscillator, which possesses a zero-point vibrational energy (ZPE). The ZPE of a bond is inversely proportional to the reduced mass of the atoms involved. Since deuterium has twice the mass of protium (B1232500) (¹H), a C-D bond has a lower ZPE than a C-H bond.

Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a higher activation energy and a slower reaction rate for the deuterated compound. This is known as a "normal" primary KIE, where k_H / k_D > 1. For C-H bond cleavage at room temperature, this effect can be significant, with k_H / k_D values typically ranging from 6 to 10. wikipedia.org

Experimentally, KIEs can be determined in several ways:

Parallel Reactions: The rates of the undeuterated and deuterated reactants (e.g., 5-methylhexanol and this compound) are measured in separate but identical experiments. The KIE is the ratio of the resulting rate constants.

Competition Experiments: A mixture of the undeuterated and deuterated reactants is allowed to react, and the isotopic composition of the products or remaining reactants is analyzed over time. This method is often more precise as it eliminates potential errors from slight variations in reaction conditions between separate runs. epfl.ch

The position of the deuterium atom within the this compound molecule is critical, as it determines what mechanistic information can be obtained.

Primary KIE: Occurs when the bond to the isotope is broken in the rate-determining step. For an oxidation reaction of this compound, placing deuterium on the carbinol carbon (C-1) would yield a large primary KIE if C-H bond cleavage is the RDS.

Secondary KIE (SKIE): Occurs when the bond to the isotope is not broken in the RDS. princeton.edu These effects are smaller (typically 0.7 < k_H/k_D < 1.5) but provide valuable information about changes in the local environment of the isotopic center during the reaction. wikipedia.org

α-Secondary KIE: Deuteration at a position alpha to the reaction center (e.g., C-2 in a reaction at the hydroxyl group). An α-SKIE where k_H/k_D > 1 (normal) is often indicative of a change in hybridization from sp³ to sp², while a k_H/k_D < 1 (inverse) suggests a change from sp² to sp³.

β-Secondary KIE: Deuteration at a beta position. These effects can arise from hyperconjugation, where the C-H (or C-D) bond helps to stabilize an adjacent developing positive charge or radical center. Since a C-H bond is a better electron donor than a C-D bond, a normal KIE (k_H/k_D > 1) is often observed.

| Deuterium Position | Hypothetical Reaction | Type of KIE | Typical kH/kD | Mechanistic Implication |

|---|---|---|---|---|

| On Hydroxyl Group (-OD) | Proton transfer | Primary | 2 - 7 | O-H bond cleavage is part of the RDS. |

| On Carbinol Carbon (C-1) | Oxidation to Aldehyde | Primary | ~6 - 8 | C-H bond cleavage at C-1 is the RDS. |

| On C-2 (α-position) | SN1 reaction at C-1 | α-Secondary | ~1.1 - 1.25 | Change in hybridization from sp³ (reactant) to sp² (carbocation intermediate). |

| On C-2 (α-position) | SN2 reaction at C-1 | α-Secondary | ~0.9 - 1.05 | Hybridization remains sp³-like in the transition state. |

| On C-5 (γ-position) | Radical abstraction at C-1 | γ-Secondary | ~1.0 | No significant electronic effect; serves as a control. |

Isotopic Labeling in Enzymatic and Biochemical Pathway Studies

Isotopic labeling is a powerful technique to trace the metabolic journey of molecules within biological systems. By replacing specific hydrogen atoms with their heavier isotope, deuterium, compounds like this compound can theoretically be used as tracers. Analytical techniques, primarily mass spectrometry, can then differentiate between the labeled (deuterated) and unlabeled forms of the compound and its subsequent metabolites. This allows researchers to follow the path of the initial compound through various biochemical reactions.

In principle, if this compound were introduced into a biological system, its metabolic fate could be traced. The deuterium atoms act as a stable, non-radioactive label. As the parent compound is metabolized, the deuterium label would be incorporated into downstream metabolites. By analyzing samples (e.g., cell extracts, biofluids) over time using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), scientists could identify new metabolites containing the deuterium label. The mass shift of 7 atomic mass units (due to the seven deuterium atoms) would be a clear indicator that a detected compound originated from this compound. This approach is invaluable for discovering novel metabolic pathways and identifying previously unknown metabolites.

Hypothetical Data Table for Metabolite Tracing:

| Time Point | Putative Metabolite | Mass Shift (m/z) | Relative Abundance |

| 0 hr | This compound | +7 | 100% |

| 2 hr | Metabolite A | +7 | 45% |

| 2 hr | Metabolite B | +6 | 15% |

| 6 hr | Metabolite A | +7 | 20% |

| 6 hr | Metabolite B | +6 | 35% |

| 6 hr | Metabolite C | +7 | 10% |

This table is a hypothetical representation of how data from a metabolic tracing experiment using this compound might be presented. The mass shift indicates the number of deuterium atoms retained in the metabolite.

The biosynthesis of molecules like iso-fatty acids, which have a characteristic branched-chain structure, can be investigated using labeled precursors. If this compound were a precursor or could be metabolized into a precursor for iso-fatty acid biosynthesis, its deuterium label would be incorporated into the final fatty acid product. By determining the position and number of deuterium atoms in the synthesized iso-fatty acids, researchers could deduce the specific enzymatic reactions and intermediates involved in the pathway. This would provide direct evidence for the proposed biosynthetic route.

Biological systems often have redundant or parallel metabolic pathways that can process the same substrate. Isotopic labeling can help to differentiate and quantify the contribution of each pathway. For instance, if this compound could be metabolized through two different pathways leading to a common downstream product, the pattern and extent of deuterium incorporation in that product could reveal the relative activity of each route. If one pathway involves a step where a deuterium atom is lost, the resulting metabolite will have a different mass than a metabolite from a parallel pathway that retains the deuterium. By measuring the ratio of these differently labeled products, the flux through each pathway can be quantified.

Hypothetical Data Table for Parallel Pathway Analysis:

| Metabolite | Pathway | Mass Shift (m/z) | Relative Flux Contribution |

| Common Product | Pathway 1 | +7 | 70% |

| Common Product | Pathway 2 | +6 | 30% |

This is a hypothetical table illustrating how the relative flux through two parallel metabolic pathways could be determined by analyzing the mass shifts of a common metabolite derived from this compound.

Advanced Chromatographic Separations of Deuterated 5 Methylhexanol

Gas Chromatography (GC) for Resolution of Isotopic Isomers

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. The separation of deuterated isotopologues like 5-Methylhexanol-d7 from their protiated analogs in GC is influenced by subtle differences in their physicochemical properties arising from the mass difference between deuterium (B1214612) and protium (B1232500).

Optimization of Stationary Phases for Deuterated Isotopologue Separation

The choice of stationary phase is the most critical factor in achieving the separation of isotopic isomers by gas chromatography. restek.com The principle of "like dissolves like" is a fundamental guide, where the polarity of the stationary phase is matched with the polarity of the analyte to enhance interaction and separation. chromatographyonline.comgreyhoundchrom.com For an alcohol like this compound, which has a polar hydroxyl group, polar stationary phases are generally preferred. sigmaaldrich.com

Non-polar stationary phases, such as those based on 100% dimethylpolysiloxane, primarily interact with analytes through dispersive forces (van der Waals forces). chromatographyonline.comsigmaaldrich.com On such phases, elution order tends to follow the boiling points of the analytes. greyhoundchrom.com In contrast, polar stationary phases, like those containing polyethylene (B3416737) glycol (PEG) or cyanopropyl functional groups, offer stronger dipole-dipole and hydrogen bonding interactions. chromatographyonline.comsigmaaldrich.com These interactions are particularly effective for separating polar molecules like alcohols. chromatographyonline.com

For the separation of deuterated aliphatic alcohols, stationary phases of intermediate to high polarity have demonstrated superior performance. nih.gov The substitution of deuterium for protium can lead to slight changes in molecular volume and polarizability, which are exploited by these selective phases.

Table 1: Comparison of GC Stationary Phases for Alcohol Separations

| Stationary Phase Type | Primary Interactions | Suitability for this compound Separation |

| Non-Polar (e.g., 100% Dimethylpolysiloxane) | Dispersive (van der Waals) | Low selectivity for isotopic isomers. |

| Intermediate-Polar (e.g., 5% Phenyl-95% Dimethylpolysiloxane) | Dispersive, π-π interactions | Moderate selectivity, may provide some resolution. |

| Polar (e.g., Polyethylene Glycol - "Wax" phases) | Hydrogen bonding, dipole-dipole | High selectivity due to strong interactions with the hydroxyl group. chromatographyonline.com |

| Highly Polar (e.g., Cyanopropyl-based phases) | Dipole-dipole, dipole-induced dipole | Very high selectivity, potential for baseline resolution of isotopologues. sigmaaldrich.com |

This table summarizes the general suitability of different stationary phase polarities for the separation of a polar analyte like this compound based on established chromatographic principles.

Analysis of Chromatographic Isotope Effects and Retention Behavior

The chromatographic isotope effect (CIE) describes the difference in retention behavior between isotopically substituted molecules. In gas chromatography, deuterated compounds typically elute slightly earlier than their non-deuterated (protiated) counterparts. nih.gov This phenomenon is often referred to as an "inverse" isotope effect. nih.gov

The underlying reason for this earlier elution is that the C-D bond is slightly shorter and stronger than the C-H bond. This results in a smaller molecular volume and reduced polarizability for the deuterated molecule, leading to weaker van der Waals interactions with the stationary phase. nih.gov Consequently, this compound would be expected to have a shorter retention time than 5-methylhexanol on most GC columns.

The magnitude of the CIE is influenced by the stationary phase's polarity. Non-polar phases often show a more pronounced inverse isotope effect for aliphatic compounds. nih.gov Polar stationary phases can exhibit more complex behavior due to specific interactions like hydrogen bonding, but the inverse effect generally holds for aliphatic alcohols. nih.gov The separation is primarily enthalpy-driven, with entropy having a negligible effect.

Liquid Chromatography (LC) Techniques for Enhanced Deuterated Compound Resolution

Liquid chromatography, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), offers an alternative and powerful approach for the separation of deuterated compounds.

Mechanistic Understanding and Mitigation of the Chromatographic Deuterium Effect (CDE)

In reversed-phase LC, where a non-polar stationary phase (like C18) is used with a polar mobile phase (like methanol/water or acetonitrile/water), a chromatographic deuterium effect (CDE) is also observed. For non-polar and low-polarity compounds, protiated molecules tend to bind more strongly to the non-polar stationary phase than their deuterated isotopologues. This is attributed to the fact that C-H bonds are more easily polarized and can engage in stronger dispersion force interactions with the stationary phase compared to C-D bonds.

For aliphatic alcohols, the hydrocarbon portions of the molecules are in similar environments, and the isotope effect per C-H/C-D bond is nearly identical to that of aliphatic hydrocarbons. cchmc.org The presence of the hydroxyl group does not negate this effect. Therefore, in a typical RP-HPLC setup, this compound would be expected to elute slightly earlier than its protiated form.

Mitigation of the CDE is generally not the goal; rather, it is exploited to achieve separation. The effect can be modulated by altering the mobile phase composition and temperature to optimize the resolution between the deuterated and non-deuterated species.

Strategies for Enantioisotopologue Separation and Chiral Recognition

5-Methylhexanol is a chiral molecule. When deuterated, it can exist as enantioisotopologues, which are stereoisomers that differ in the isotopic substitution at a chiral center. The separation of these enantiomers requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP) in either GC or LC.

For GC, derivatization of the alcohol to an ester, for example with acetic acid, can improve chiral recognition on a CSP like a cyclodextrin-based column (e.g., CP Chirasil-DEX CB). nih.gov This derivatization can enhance the separation factor between the enantiomers. nih.gov

In LC, chiral separations are often achieved without derivatization on polysaccharide-based CSPs. youtube.com The separation mechanism involves stereoselective interactions such as hydrogen bonding and dipole-dipole interactions between the analyte and the chiral selector of the stationary phase. youtube.com The choice of mobile phase, often a mixture of an alkane and an alcohol, is crucial for achieving enantioselectivity. While direct transfer of methods between normal-phase HPLC and supercritical fluid chromatography (SFC) is not always possible due to changes in mobile phase chemistry, both techniques are powerful for chiral separations. youtube.com

The separation of enantioisotopologues of deuterated chiral molecules is challenging but has been demonstrated. nih.gov Techniques like chiral tag molecular rotational resonance spectroscopy have been used to assign the absolute configuration of molecules that are chiral due to deuterium substitution. nih.gov

Interfacing Chromatographic Methods with Mass Spectrometric Detection (e.g., GC-MS, LC-MS)

Coupling chromatographic separation with mass spectrometric detection provides a highly sensitive and selective method for the analysis of deuterated compounds like this compound.

In GC-MS , after the separation of this compound from its protiated analog and other matrix components in the GC column, the eluting compounds are ionized, typically by electron ionization (EI). The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). This allows for the unambiguous identification and quantification of the deuterated compound, even if it is not fully separated chromatographically from its protiated counterpart. nih.gov The use of a deuterated internal standard, such as this compound, is a common practice in quantitative GC-MS analysis to correct for variations in sample preparation and instrument response. mdpi.com

LC-MS/MS is another powerful technique, particularly for less volatile or thermally labile compounds. mdpi.comnih.gov After separation on an LC column, the analyte is ionized, often using electrospray ionization (ESI), and then subjected to tandem mass spectrometry (MS/MS). In MS/MS, a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This multiple reaction monitoring (MRM) provides exceptional specificity and sensitivity. nih.gov For this compound, this would involve monitoring the transition from its protonated or adducted molecular ion to specific fragment ions, allowing for its precise quantification in complex biological or environmental samples. hplc.eu

Table 2: Mass Spectrometric Parameters for a Hypothetical Analysis of this compound

| Technique | Ionization Mode | Parent Ion (m/z) (Hypothetical) | Fragment Ion (m/z) (Hypothetical) | Notes |

| GC-MS | Electron Ionization (EI) | 109 (M+) | Various fragments | EI would produce a characteristic fragmentation pattern for identification. |

| LC-MS/MS | Electrospray (ESI+) | 110 ([M+H]+) | Specific fragments | ESI is a softer ionization technique, often preserving the molecular ion. |

This table presents hypothetical mass spectrometric parameters for the analysis of this compound. Actual values would need to be determined experimentally.

Computational and Theoretical Studies of Deuterated Hexanols

Molecular Dynamics Simulations and Intermolecular Interactions in Deuterated Systems

Molecular dynamics (MD) simulations are a cornerstone for studying the nanoscale structure and dynamic properties of condensed-phase systems, including liquids like deuterated alcohols. mdpi.comnih.gov These simulations model the movement of atoms and molecules over time, providing direct insight into molecular processes and interaction mechanisms. mdpi.com For alcohols, MD is particularly crucial for understanding the complex network of hydrogen bonds that dictate their physical properties. nih.govaps.org

In the context of deuterated hexanols, MD simulations can elucidate how isotopic substitution affects the hydrogen-bonding (or in this case, deuterium-bonding) network. The increased mass of deuterium (B1214612) leads to a lower zero-point vibrational energy for the O-D bond compared to the O-H bond, which can result in slightly stronger and shorter deuterium bonds. While MD simulations of 5-Methylhexanol-d7 itself are not prominent in the literature, studies on analogous systems like 2-ethyl-1-hexanol, 1-hexanol, and other long-chain alcohols provide a framework for understanding its behavior. nih.govaps.org Simulations of these systems reveal that alcohols form dynamic supramolecular structures, such as chains and clusters, through hydrogen bonding. aps.org The dynamics of these structures, including the stochastic attachment and detachment of alcohol molecules, are fundamental to the material's bulk properties. aps.org Introducing deuterium would alter these dynamics, an effect that can be precisely modeled and analyzed through MD simulations. mdpi.comrug.nl

Interactive Table:

Long-chain alcohols such as n-hexanol exist as a mixture of multiple stable conformers. researchgate.net Computational methods are essential for identifying these conformers and calculating their relative energies and populations. Conformational analysis of deuterated analogues like this compound benefits from the unique spectroscopic signature of the carbon-deuterium (C-D) bond.

For example, studies on α-deuteriocyclohexanol have shown that the C–D stretching frequency is highly sensitive to the conformer (equatorial vs. axial), providing a much clearer spectroscopic marker than the corresponding C-H or even O-H modes. rsc.org The distinct, well-resolved vibrational frequencies for different conformers allow for a more definitive establishment of the conformational equilibrium. rsc.org This principle is directly applicable to this compound, where deuteration at the C5 and methyl group positions would create specific vibrational probes. Theoretical calculations can predict these C-D stretching frequencies for various conformers, and by comparing them with experimental infrared spectra, a detailed conformational assignment can be achieved. rsc.orgrsc.org

Anharmonic Computational Approaches for Prediction and Interpretation of Vibrational Spectra

The accurate prediction of vibrational spectra for hydrogen-bonded systems like alcohols requires moving beyond the simple harmonic oscillator approximation. aps.orgnih.gov The O-H (or O-D) stretching mode, in particular, is highly anharmonic. Anharmonic computational methods are therefore critical for correctly interpreting the spectra of molecules like this compound. aps.orgwisc.edu

Generalized second-order vibrational perturbation theory (GVPT2 or VPT2) is a widely used and robust method for calculating anharmonic frequencies. nih.gov This approach has been successfully applied to nucleobases and their dimers, which, like alcohols, feature strong hydrogen bonding. nih.gov Such calculations can predict not only the fundamental vibrational transitions but also overtones and combination bands, which are often prominent in the near-infrared spectra of alcohols. researchgate.net Other advanced approaches include vibrational self-consistent field (VSCF) methods and, for smaller systems or specific modes, solving the vibrational Schrödinger equation on a high-level potential energy surface. aps.orgarxiv.org For deuterated species, these anharmonic approaches are essential for accurately predicting the significant frequency shifts upon isotopic substitution and understanding the coupling between different vibrational modes. mdpi.comwisc.edu

Quantum Chemical Calculations for Isotopic Effects on Electronic Structure and Reactivity

While the Born-Oppenheimer approximation states that the electronic potential energy surface is independent of isotopic mass, the way nuclei move on this surface is mass-dependent. icm.edu.pl Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the consequences of this mass difference, known as isotope effects. nih.govacs.org

Interactive Table:

Modeling Reaction Mechanisms and Characterization of Transition States

Computational modeling is a powerful tool for mapping the entire potential energy surface of a chemical reaction, allowing for the detailed characterization of reaction mechanisms, intermediates, and transition states. nih.govbeilstein-journals.org For reactions involving deuterated alcohols, these models provide critical insights that are often inaccessible through experimental means alone.

DFT calculations have been instrumental in elucidating the mechanisms of metal-catalyzed H/D exchange reactions used to synthesize deuterated alcohols. rsc.orgresearchgate.net For example, in the iridium-catalyzed α-deuteration of alcohols using D₂O, DFT studies helped validate a proposed catalytic cycle. rsc.org This cycle involves the dehydrogenation of the alcohol to a carbonyl intermediate, H/D exchange at the metal center, and subsequent deuteration of the carbonyl intermediate to yield the α-deuterated alcohol. rsc.orgrsc.org The calculations provide geometries and energies for all intermediates and, crucially, the transition states connecting them, identifying the rate-limiting steps and rationalizing the reaction's selectivity. rsc.org

Furthermore, experimental kinetic isotope effects (KIEs) serve as a stringent test for these theoretical models. By comparing the computationally predicted KIE with the experimental value, researchers can validate a proposed mechanism and gain a refined understanding of the transition state's structure. acs.orgiaea.org A KIE value different from unity indicates that the ZPE at the isotopic position changes upon moving from the reactant to the transition state, which provides detailed information about the geometry and bonding within that transition state. acs.orgiaea.org

Applications of 5 Methylhexanol D7 in Specialized Research Areas

Role as a Stable Isotope Labeled Internal Standard in Quantitative Analytical Assays

One of the most critical applications of 5-Methylhexanol-d7 is its use as a stable isotope-labeled internal standard (SIL-IS) in quantitative analytical assays, particularly those employing mass spectrometry (MS). scioninstruments.comclearsynth.com The ideal internal standard is a compound that behaves chemically and physically almost identically to the analyte (the substance being measured) but is distinguishable by the detector. researchgate.net

Deuterated compounds like this compound are considered the gold standard for this purpose. aptochem.com They exhibit nearly the same extraction recovery, ionization efficiency, and chromatographic retention time as their non-labeled counterparts, meaning they co-elute during analysis. aptochem.comtexilajournal.com However, due to the mass difference imparted by the deuterium (B1214612) atoms, they are easily distinguished by a mass spectrometer. scioninstruments.com

This near-identical behavior allows the internal standard to compensate for variations and errors that can occur during sample preparation and analysis. texilajournal.com For instance, it corrects for analyte loss during extraction steps and mitigates "matrix effects," where other components in a complex sample (like blood or plasma) can suppress or enhance the analyte's signal during ionization in the mass spectrometer. scioninstruments.comclearsynth.com By comparing the signal of the known concentration of the deuterated internal standard to the signal of the analyte, researchers can achieve highly accurate and precise quantification. clearsynth.comtexilajournal.com This robustness is essential for reliable bioanalytical methods in fields such as pharmaceutical and environmental analysis. clearsynth.comaptochem.com

Table 1: Advantages of Using Deuterated Compounds as Internal Standards in Mass Spectrometry

| Feature | Benefit | Scientific Rationale |

| Co-elution | Corrects for chromatographic variability. | The deuterated standard has nearly identical chromatographic properties to the analyte, ensuring they experience the same conditions. aptochem.com |

| Similar Physical Properties | Compensates for analyte loss during sample preparation. | Extraction efficiency and recovery rates are virtually the same for the analyte and the standard. aptochem.comtexilajournal.com |

| Distinct Mass | Allows for clear differentiation from the analyte. | The mass-to-charge (m/z) ratio is different, enabling separate detection by the mass spectrometer. scioninstruments.com |

| Matrix Effect Compensation | Improves accuracy in complex samples. | The standard and analyte experience similar ionization suppression or enhancement, allowing for reliable correction. scioninstruments.comclearsynth.com |

Investigations into Environmental Fate and Transformation Processes of Alcohols

Understanding how chemicals biodegrade or transform in the environment is crucial for assessing their impact. Isotopic labeling is a powerful tool for these investigations. taylorfrancis.com By using a deuterated compound like this compound, scientists can trace the metabolic pathway and fate of the alcohol in various environmental simulations, known as microcosms. nih.govwhiterose.ac.uk

For example, studies on the environmental fate of fuel components like iso-butanol in groundwater have been conducted under various anaerobic conditions to track their biodegradation. nih.gov In such studies, identifying specific breakdown products (metabolites) provides clear evidence of biodegradation and helps characterize the pathways involved. whiterose.ac.uk Using a labeled compound ensures that the detected metabolites can be unambiguously linked to the original contaminant.

Research on Deuterated Alcohols in Materials Science (e.g., Polymer Design and Characterization)

Deuterated alcohols can serve as precursors in the synthesis of deuterated polymers, which are materials of significant interest in materials science. ornl.gov The substitution of hydrogen with deuterium alters the physical and chemical properties of the resulting polymer. resolvemass.ca One of the most notable changes is an increase in resistance to thermal and oxidative degradation, which can extend the material's functional lifespan. resolvemass.cadtic.mil

The primary application of deuterated polymers is in the field of neutron scattering. ornl.govacs.org Neutrons interact differently with hydrogen and deuterium nuclei. This difference creates a high level of "contrast" that allows researchers to precisely probe the structure and dynamics of polymer chains. ornl.govacs.org By selectively deuterating parts of a polymer system (for instance, by creating a blend of deuterated and non-deuterated polymers), scientists can visualize features that are inaccessible with other analytical techniques like X-ray scattering or microscopy. ornl.gov

This compound, as a deuterated alcohol, could be used to synthesize a corresponding deuterated monomer, which is then incorporated into a polymer chain. This targeted deuteration enables detailed studies of polymer conformation, phase separation in polymer blends, and the dynamics of polymer movement. ornl.govacs.org

Table 2: Impact of Deuteration on Polymer Properties and Applications

| Property | Effect of Deuteration | Application |

| Neutron Scattering Length | Significantly different from hydrogen, creating high contrast. ornl.gov | Characterization of polymer structure and dynamics via Small-Angle Neutron Scattering (SANS). acs.org |

| Vibrational Frequencies | C-D bonds have lower vibrational frequencies than C-H bonds. dtic.mil | Used to interpret infrared spectra and study molecular vibrations. |

| Chemical Stability | C-D bonds are stronger than C-H bonds. | Enhanced resistance to thermal and oxidative degradation. resolvemass.cadtic.mil |

Utilization as a Synthetic Precursor for Complex Labeled Compounds (e.g., Flavolipids)

Deuterated building blocks like this compound are valuable starting materials for the synthesis of more complex molecules that require isotopic labeling for specific research purposes. beilstein-journals.orgresearchgate.net The synthesis of labeled organic compounds is indispensable for mechanistic studies, pharmaceutical development, and metabolic research. researchgate.net

A direct application for its non-labeled counterpart, 5-Methylhexanol, is as an intermediate in the synthesis of flavolipids, which are investigated for their potential as antitumor agents. pharmaffiliates.com The labeled version, this compound, is available for use in such syntheses to produce deuterated flavolipids. pharmaffiliates.com These labeled complex molecules can then be used in metabolic studies to track their uptake, distribution, and breakdown in biological systems.

Furthermore, the general strategy of using deuterated reagents is common in drug discovery. beilstein-journals.org Incorporating deuterium at specific sites in a drug molecule can alter its metabolic profile, often slowing down its breakdown by metabolic enzymes (a phenomenon known as the kinetic isotope effect). beilstein-journals.org Deuterated alcohols and their corresponding aldehydes are key starting materials in multi-component reactions designed to build libraries of drug-like compounds with enhanced metabolic stability. beilstein-journals.org This approach has been used to synthesize deuterated versions of approved drugs to improve their pharmacokinetic properties. beilstein-journals.org

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Methylhexanol-d7 with high isotopic purity?

- Methodological Answer : Synthesis requires precise deuteration of the hexanol backbone using deuterated precursors (e.g., D₂O or deuterated alkyl halides). Ensure reaction conditions (temperature, catalyst) minimize proton exchange, which can dilute isotopic purity. Post-synthesis, validate purity via ¹H/²H NMR to confirm ≥98% deuterium incorporation at specified positions . For reproducibility, document precursor sources, reaction times, and purification steps (e.g., distillation or chromatography) .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include boiling point (e.g., 154°C ±12mm Hg, extrapolated from non-deuterated analogs) and logP (partition coefficient) to assess hydrophobicity. Use differential scanning calorimetry (DSC) for melting point determination and GC-MS for volatility analysis. Note that deuterated analogs may exhibit slight shifts in boiling points due to isotopic mass effects . Always compare with non-deuterated controls to isolate isotopic impacts .

Q. What analytical techniques are optimal for quantifying this compound in complex matrices?

- Methodological Answer : LC-MS/MS with deuterium-specific SRM (selected reaction monitoring) transitions ensures selective quantification. For trace analysis, employ isotope dilution methods using ¹³C-labeled internal standards to correct for matrix effects. Validate methods with spike-recovery experiments in relevant biological or environmental matrices .

Advanced Research Questions

Q. How do isotopic effects of this compound influence its metabolic pathways in comparative studies?

- Methodological Answer : Deuteration alters bond dissociation energies, potentially slowing enzymatic oxidation. Design in vitro assays (e.g., liver microsomes) to compare metabolic rates with non-deuterated analogs. Use kinetic isotope effect (KIE) calculations to quantify differences. For in vivo studies, pair deuterated and non-deuterated tracers in the same model to control for inter-individual variability .

Q. What strategies resolve contradictions in stability data for this compound under varying storage conditions?

- Methodological Answer : Discrepancies may arise from light exposure, temperature fluctuations, or solvent interactions. Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via HPLC-UV/Vis. Use Arrhenius modeling to predict shelf life. If contradictions persist, validate findings across multiple labs using harmonized protocols .

Q. How can researchers differentiate between isotopic scrambling and true metabolic products in tracer studies?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) to detect mass shifts indicative of deuterium retention/loss. Combine with ²H-NMR to confirm positional integrity. For example, if a metabolite retains deuterium at the methyl branch but loses it elsewhere, scrambling is unlikely. Use stable isotope-resolved metabolomics (SIRM) frameworks for systematic analysis .

Safety and Compliance

Q. What personal protective equipment (PPE) is recommended for handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves (tested for chemical compatibility) and safety goggles to prevent skin/eye contact. For vapor exposure, wear NIOSH-approved N95 respirators. Store in sealed containers under inert gas (e.g., argon) to minimize oxidation. Follow spill protocols: absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .

Data Presentation and Reproducibility

Q. How should large datasets from isotopic tracer studies be structured to ensure reproducibility?

- Methodological Answer : Organize raw data into tables with metadata (e.g., instrument parameters, calibration curves). For NMR/LC-MS data, include m/z values, retention times, and signal-to-noise ratios. Use open-access repositories (e.g., Zenodo) to share supplementary files. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite standardized protocols from journals like Reviews in Analytical Chemistry .

Tables for Key Comparisons

Table 1 : Isotopic Purity Validation Techniques

| Technique | Application | Sensitivity | Limitations |

|---|---|---|---|

| ¹H/²H NMR | Position-specific deuterium analysis | 1–5 mol% | Requires high sample purity |

| GC-MS | Volatility and purity assessment | ppm-level | Thermal degradation risk |

| LC-HRMS | Trace quantification in matrices | ppb-level | Matrix suppression effects |

Table 2 : Stability Study Design Parameters

| Condition | Purpose | Duration | Metrics Tracked |

|---|---|---|---|

| 25°C/60% RH | Long-term storage simulation | 12–24 mo | Purity, degradation products |

| 40°C/75% RH | Accelerated degradation | 1–3 mo | Arrhenius kinetics |

| Light exposure | Photostability assessment | 7–14 days | UV-Vis spectral shifts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.